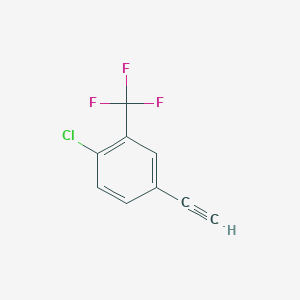

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to the benzene ring

Métodos De Preparación

The synthesis of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 1-chloro-4-iodo-2-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer.

Análisis De Reacciones Químicas

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene has diverse applications across various scientific fields:

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its unique functional groups allow for further functionalization, making it valuable for developing new chemical entities.

Medicinal Chemistry

Research indicates potential therapeutic applications due to its ability to interact with biological targets. Notably, it has been investigated for its antiproliferative effects against cancer cell lines, showcasing significant growth inhibition at low concentrations.

Material Science

In materials science, this compound is utilized in the development of new materials with enhanced properties. Its trifluoromethyl group contributes to improved lipophilicity and stability in various formulations.

Research has highlighted several biological activities associated with this compound:

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups often demonstrate enhanced potency due to their ability to interact effectively with cellular targets.

Case Studies

Several case studies illustrate the biological relevance and potential applications of this compound:

Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on human leukemia cell lines, revealing significant growth inhibition at concentrations as low as 100 nM. The results indicated a direct correlation between compound concentration and cell viability reduction.

Molecular Docking Studies

Molecular docking simulations have demonstrated that this compound interacts favorably with tubulin, suggesting a potential pathway for therapeutic applications in oncology. The binding energy calculated during these simulations supports the hypothesis of its efficacy as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene depends on its specific application:

Comparación Con Compuestos Similares

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene can be compared with other similar compounds:

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the chloro and ethynyl groups.

1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has two chloro groups instead of one, leading to different chemical properties and uses.

1-Ethynyl-2-(trifluoromethyl)benzene:

Actividad Biológica

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene, a compound with the molecular formula C9H4ClF3, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H4ClF3

- CAS Number : 98-56-6

- Structure : The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring with an ethynyl substituent.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that it may exhibit:

- Cytotoxic Effects : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, although specific mechanisms remain under investigation.

- Sensitization Potential : Evaluations have shown that the compound has a weak sensitization potential, indicated by stimulation indices (SI) and effective concentration (EC3) values derived from lymphocyte proliferation assays .

Toxicological Profile

This compound has been assessed for its toxicity:

- Acute Toxicity : The compound is classified as harmful if swallowed, with reported effects including skin irritation .

- Repeat Dose Toxicity : Studies on repeated oral exposure in animal models have reported liver and kidney effects primarily at high doses. A no-observed-adverse-effect level (NOAEL) of 10 mg/kg was established based on observed kidney effects at higher doses .

In Vitro Studies

- Cell Line Testing : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxicity comparable to known anticancer agents in assays against human myeloid leukemia cell lines .

- Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in significant activation of caspase pathways, indicating its role in promoting apoptosis through intrinsic pathways .

In Vivo Studies

- Animal Models : In vivo studies using rodent models have shown that administration of the compound led to dose-dependent increases in liver and kidney weights, alongside histopathological changes consistent with toxicity .

- Long-Term Effects : Long-term exposure studies are necessary to elucidate potential chronic effects and carcinogenic risks associated with this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | TBD | Induces apoptosis via caspase activation | Weak sensitization potential |

| CA-4 (Combretastatin A-4) | 0.5 | Inhibits tubulin polymerization | Strong anticancer activity |

| Doxorubicin | 0.12 - 2.78 | Intercalates DNA, induces apoptosis | Standard chemotherapeutic agent |

Propiedades

IUPAC Name |

1-chloro-4-ethynyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAATSLCOLDVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.